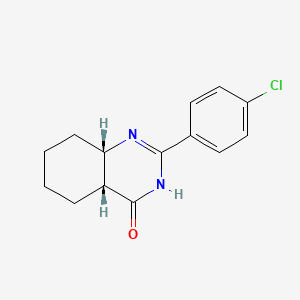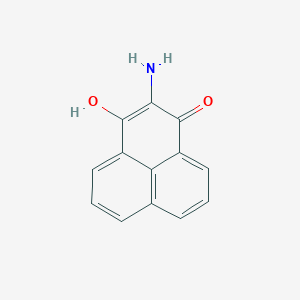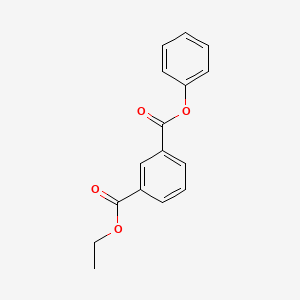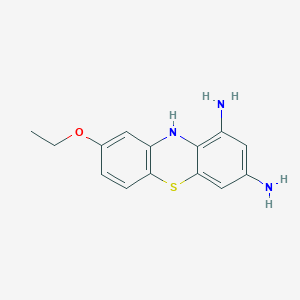
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane is an organic compound characterized by its unique structure, which includes a dimethoxy oxolane ring and a methylpenta-dienyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethoxy oxolane and a methylpenta-dienyl precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: A compound with a similar structure but different functional groups.
4-Methyl-1,3-pentadiene: A related compound with a similar dienyl side chain but lacking the oxolane ring.
Uniqueness
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane is unique due to its combination of a dimethoxy oxolane ring and a methylpenta-dienyl side chain, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
64960-33-4 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2,5-dimethoxy-3-(4-methylpenta-1,3-dienyl)oxolane |
InChI |
InChI=1S/C12H20O3/c1-9(2)6-5-7-10-8-11(13-3)15-12(10)14-4/h5-7,10-12H,8H2,1-4H3 |
Clé InChI |
MGRVBKWVDHVPDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC1CC(OC1OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
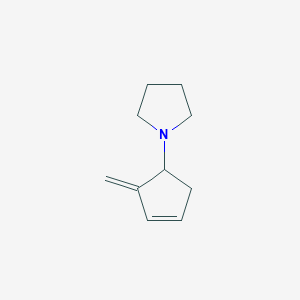
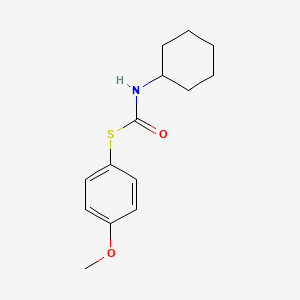
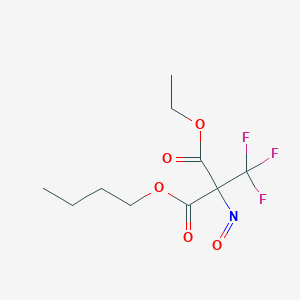

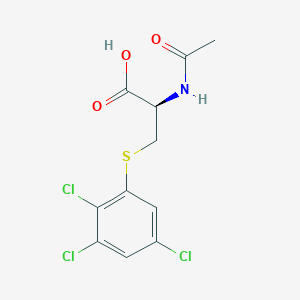

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
